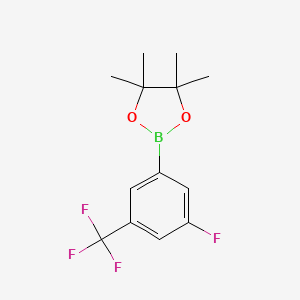

3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester

Overview

Description

3-(Trifluoromethyl)-5-fluorophenylboronic acid pinacol ester is a type of boronic acid ester . Boronic acids and their derivatives are important compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .

Synthesis Analysis

The synthesis of boronic acid esters like this compound often involves the use of a radical approach . Protodeboronation of alkyl boronic esters is a common method used in the synthesis . The molar mass of these compounds can be controlled by applying RAFT polymerization .Chemical Reactions Analysis

Boronic acid esters like this compound can undergo various chemical reactions. For instance, they can form C−C bonds via palladium-catalyzed Suzuki-Miyaura reactions . They can also undergo copper-catalyzed trifluoromethylation .Physical And Chemical Properties Analysis

The solubilities of boronic acid esters like this compound in organic solvents have been determined experimentally . They show better solubility than the parent acid in all tested solvents . The highest solubility is observed in chloroform and the lowest in the hydrocarbon .Scientific Research Applications

1. Fluoride Ion Sensing in Polymeric Membranes

Organoboron compounds, including phenylboronic acid pinacol ester derivatives, have been studied for their role as Lewis acid receptors of fluoride ions in polymeric membranes. These compounds exhibit selectivity and sensitivity to fluoride ions, which is crucial for applications in ion sensing technologies. The research by Jańczyk et al. (2012) and Wróblewski et al. (2012) highlights the potential of these compounds in developing advanced sensor technologies (Jańczyk et al., 2012) (Wróblewski et al., 2012).

2. Palladium-Catalyzed Cross-Coupling Reactions

These compounds are used in palladium-catalyzed cross-coupling reactions, which are a cornerstone in organic synthesis. Takagi et al. (2002) and Shirakawa et al. (2004) have demonstrated the utility of pinacol ester derivatives in the synthesis of alkenylboronic esters and in facilitating borylation-coupling sequences, contributing to the field of synthetic chemistry (Takagi et al., 2002) (Shirakawa et al., 2004).

3. Defluoroborylation and Trifluoromethylation

In chemical synthesis, defluoroborylation and trifluoromethylation are crucial reactions. Studies by Niwa et al. (2015) and Liu et al. (2023) have shown how pinacol ester derivatives are instrumental in these reactions, enhancing the diversity of chemical synthesis and the production of complex organic molecules (Niwa et al., 2015) (Liu et al., 2023).

4. Synthesis of Polymeric Materials

In polymer science, organoboron compounds, including arylboronic esters, are used in the synthesis of novel polymeric materials. This application is evident in the work of Nojima et al. (2016), who utilized these compounds in the synthesis of π-conjugated polymers with boronic acid esters, offering insights into the development of advanced materials (Nojima et al., 2016).

Mechanism of Action

Target of Action

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that the stability of boronic acids and their esters in water is marginal . Therefore, these factors could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in organic synthesis, allowing for the creation of complex organic compounds .

Action Environment

The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment .

Safety and Hazards

Future Directions

Future research could focus on addressing the limitations of boronic acid esters by developing more soluble derivatives and improving their selectivity and toxicity profiles. The use of vinylboronic acid pinacol ester as a comonomer and post-polymerization oxidation could afford vinyl alcohol – styrene copolymers .

properties

IUPAC Name |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(16,17)18)6-10(15)7-9/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRDVCMEIWHGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275566.png)

![(2E)-2-{[4-(carbamoylmethoxy)-3-methoxyphenyl]methylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275574.png)

![(E)-2-(2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275580.png)

![(E)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-2-(thiophen-2-ylmethylene)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3275582.png)

![4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B3275622.png)

![2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3275630.png)